molecular formula C16H13N5O2 B2367235 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione CAS No. 1795482-35-7

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2367235
CAS No.: 1795482-35-7
M. Wt: 307.313
InChI Key: IVWOBMAQTLODJO-UHFFFAOYSA-N
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Description

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a heterocyclic compound that features a triazolopyrimidine moiety linked to an isoindoline-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione typically involves the formation of the triazolopyrimidine ring followed by its attachment to the isoindoline-dione core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . The resulting intermediate is then reacted with an appropriate isoindoline-dione derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of triazolo-pyrimidine derivatives, including the compound . Research indicates that these compounds can inhibit receptor tyrosine kinases (RTKs), particularly the AXL receptor. Inhibition of AXL has been shown to reduce tumor growth and metastasis in various cancer types such as breast cancer and lung cancer .

Table 1: Anticancer Studies Involving Triazolo-Pyrimidine Compounds

Study ReferenceCancer TypeMechanism of ActionOutcome
Breast CancerAXL RTK inhibitionReduced tumor growth in xenograft models
Lung CancerRTK signaling pathway modulationDecreased cell proliferation
Ovarian CancerInduction of apoptosisIncreased survival rates

Antimicrobial Properties

Triazolo-pyrimidines have also been evaluated for their antimicrobial activity. Some derivatives exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of nucleic acid synthesis or inhibition of key metabolic pathways in microorganisms.

Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound NamePathogen TargetedActivity Level
2-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dioneStaphylococcus aureusModerate
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-olCandida albicansHigh
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(m-tolyl)acetamideEscherichia coliLow

Neurological Applications

Emerging research suggests that triazolo-pyrimidine derivatives may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammation and oxidative stress responses.

Case Studies

Case Study 1: Inhibition of AXL in Breast Cancer
A study conducted by Holland et al. (2005) demonstrated that compounds similar to this compound significantly inhibited AXL signaling pathways in breast carcinoma cells. The results indicated a marked reduction in cell migration and invasion capabilities.

Case Study 2: Antimicrobial Efficacy Against Fungal Infections
In a comparative study on the efficacy of triazolo-pyrimidine derivatives against fungal infections caused by Candida species, researchers found that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity to human cells. This positions these compounds as promising candidates for developing new antifungal agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is unique due to its combination of the triazolopyrimidine and isoindoline-dione moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.

Biological Activity

The compound 2-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article discusses the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H15N5O2\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

  • Anticancer Activity
  • Antimicrobial Activity

Anticancer Activity

Studies conducted by the National Cancer Institute (NCI) have shown that derivatives of isoindoline compounds exhibit potent antitumor activity. The compound has been tested against various human cancer cell lines with promising results.

In Vitro Studies

  • Cell Lines Tested: The compound was evaluated on a panel of approximately 60 cancer cell lines.
  • Results: It displayed a mean growth inhibition (GI50) of 15.72 μM and a total growth inhibition (TGI) of 50.68 μM, indicating strong potential as an anticancer agent .

Case Study: NCI Protocol Evaluation

A specific evaluation under NCI protocols highlighted the compound's efficacy:

  • Average Cell Growth Inhibition: 12.53% across tested lines.
  • Mechanism of Action: The compound likely interferes with cellular processes critical for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated, particularly its efficacy against bacterial strains.

Research Findings

  • Methodology: The compound was synthesized and subjected to antimicrobial testing against various pathogens.
  • Results: It exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds.

Structural FeatureImpact on Activity
Triazole RingEnhances interaction with biological targets
Isoindoline CoreProvides structural stability and bioactivity
Propyl LinkerAffects solubility and permeability

Properties

IUPAC Name

2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c22-14-12-5-1-2-6-13(12)15(23)20(14)7-3-4-11-8-17-16-18-10-19-21(16)9-11/h1-2,5-6,8-10H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWOBMAQTLODJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CN4C(=NC=N4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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